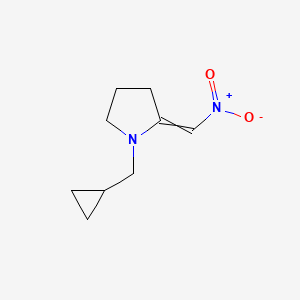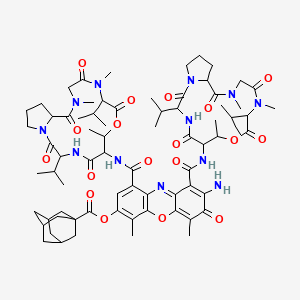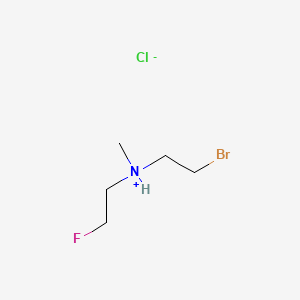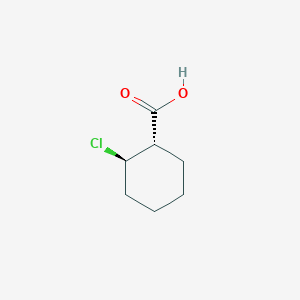![molecular formula C15H14N2O2 B13755971 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 2675-42-5](/img/structure/B13755971.png)
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzoic acid and contains a hydrazinyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid typically involves the reaction of phenylhydrazine with acetophenone to form 1-phenyl-2-(1-phenylethylidene)hydrazine. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid: Unique due to its specific hydrazinyl and benzoic acid structure.
2-{2-[(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)methylene]hydrazinyl}methoxybenzo[d]thiazole: Similar in having a hydrazinyl group but differs in the overall structure and functional groups.
Uniqueness
This compound stands out due to its specific combination of a hydrazinyl group and a benzoic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
2675-42-5 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(8-10-14)15(18)19/h2-10,17H,1H3,(H,18,19) |
Clave InChI |
MRGAGDMCVDFJLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















